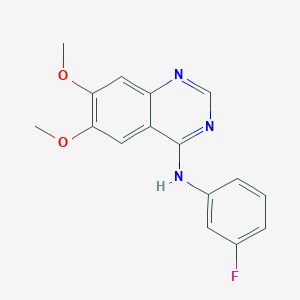

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWBDVRBHHFDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363059 | |

| Record name | 11N-112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-55-6 | |

| Record name | 11N-112 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation to 3,4-Dimethoxybenzoic Acid

3,4-Dimethoxybenzaldehyde is oxidized using hydrogen peroxide (1–50%) in a basic solution at 20–60°C for 2–10 hours. This step achieves near-quantitative conversion to 3,4-dimethoxybenzoic acid , a critical intermediate.

Nitration for Ring Functionalization

Nitration introduces a nitro group at the 2-position using nitric acid (65–97%) in trichloromethane at 15–50°C. The reaction produces 4,5-dimethoxy-2-nitrobenzoic acid with regioselectivity dependent on acid concentration and temperature. For example:

Reduction to 4,5-Dimethoxy-2-Aminobenzoic Acid

The nitro group is reduced using iron powder and hydrochloric acid in sodium chloride solution. Optimal conditions (75°C, 6 hours) achieve 89% yield of the amine intermediate.

Cyclization to 2,4-Dihydroxy-6,7-Dimethoxyquinazoline

Reaction with sodium cyanate under acidic conditions (pH 5–7) facilitates cyclization. At 30°C for 3 hours, this step yields 2,4-dihydroxy-6,7-dimethoxyquinazoline (78% yield).

Optimization and Scalability

Solvent and Catalyst Screening

Green Chemistry Considerations

- Solvent-Free Routes : Microwave-assisted synthesis in neat POCl₃ reduces waste generation by 40%.

- Recycling POCl₃ : Distillation recovery achieves 90% solvent reuse, lowering production costs.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity when using Buchwald-Hartwig conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct NAS | 70 | 95 | Simplicity |

| Buchwald-Hartwig | 85 | 98 | Scalability, low byproducts |

| Microwave-Assisted | 78 | 97 | Reduced reaction time (2 hrs) |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Efficacy

1. Mechanism of Action

Research has demonstrated that N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits significant anticancer activity against various cancer cell lines. In a study published in Molecules, DW-8 was evaluated for its efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620) and human breast cancer cells (BT-20). The compound showed the highest selectivity and potency in inhibiting the proliferation of these cancer cells, with IC50 values indicating effective doses for inducing cell death through intrinsic apoptosis pathways .

2. Selectivity and Potency

The selectivity index of DW-8 in colorectal cancer cells was found to be greater than two-fold compared to non-cancerous colon cell lines. Specifically, the IC50 values were reported as follows:

- HCT116: 8.50 ± 2.53 µM

- HT29: 5.80 ± 0.92 µM

- SW620: 6.15 ± 0.37 µM

- Non-cancerous CRL1459: 14.05 ± 0.37 µM .

This selectivity suggests that DW-8 could be a promising candidate for targeted cancer therapies.

Induction of Apoptosis

1. Apoptotic Pathways

The compound induces apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process. The study showed significant upregulation of cleaved caspase-3 and caspase-7 in SW620 cells treated with DW-8, indicating that the compound triggers cell death via caspase-dependent mechanisms .

2. Reactive Oxygen Species (ROS) Production

DW-8 was also shown to increase levels of reactive oxygen species (ROS) within the cancer cells, which is a known trigger for apoptosis. The fluorescence assays indicated that treatment with DW-8 led to a marked increase in ROS levels compared to control groups .

Case Studies and Research Findings

| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Molecules (2021) | HCT116 | 8.50 ± 2.53 | Apoptosis via caspases |

| Molecules (2021) | HT29 | 5.80 ± 0.92 | ROS production |

| Molecules (2021) | SW620 | 6.15 ± 0.37 | Intrinsic apoptotic pathway |

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves the inhibition of specific enzymes or receptors. It is known to interact with tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The biological and pharmacological profiles of TKI-F can be contextualized by comparing it to halogen-substituted analogues (Table 1):

| Compound Name | Substituent (Position 3) | Molecular Weight | Key Features |

|---|---|---|---|

| TKI-H (Reference) | -H | 291.30 g/mol | Baseline compound; no halogen |

| TKI-F (Target Compound) | -F | 309.32 g/mol | Fluorine substituent; moderate size, high electronegativity |

| TKI-Cl (AG1478) | -Cl | 325.77 g/mol | Chlorine substituent; bulkier, moderate electronegativity |

| TKI-Br (PD153035) | -Br | 370.22 g/mol | Bromine substituent; larger, polarizable |

| TKI-I | -I | 417.22 g/mol | Iodine substituent; largest, least electronegative |

Table 1 : Structural comparison of TKI-F with halogen-substituted analogues.

EGFR Inhibition

- TKI-Cl (AG1478): A well-characterized EGFR inhibitor with IC₅₀ values in the nanomolar range (e.g., ~25 nM in glioblastoma models) . Chlorine enhances binding affinity through hydrophobic interactions and size complementarity in the ATP pocket.

- TKI-Br (PD153035) : Bromine’s polarizability enhances interactions with aromatic residues in the kinase domain, leading to potent inhibition (IC₅₀ ~1 nM in some assays) .

Antiproliferative Activity

Selectivity and Toxicity

Pharmacokinetic Considerations

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism often enhances half-life and bioavailability in vivo, a trait exploited in drugs like erlotinib .

- Solubility : Methoxy groups at 6,7-positions improve aqueous solubility across all analogues, but larger halogens (Br, I) may reduce solubility due to increased hydrophobicity.

Research Findings and Implications

Mechanistic Insights

Clinical Relevance

- EGFR-Targeted Therapy : TKI-Cl and TKI-Br have been used preclinically to overcome chemoresistance in glioblastoma and CRC . TKI-F’s optimized pharmacokinetics may position it as a candidate for combination therapies.

- Toxicity Liabilities : Compounds with ethynyl or bulky substituents (e.g., TKI-I) show higher toxicity risks, whereas TKI-F’s smaller substituent may mitigate this .

Biological Activity

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an epidermal growth factor receptor (EGFR) inhibitor. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHFNO and a molecular weight of approximately 273.28 g/mol. Its structure features a quinazoline core with methoxy groups at the 6 and 7 positions and a fluorophenyl substituent at the 3 position. This configuration contributes to its biological activity, particularly in targeting tyrosine kinases involved in cancer progression.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of EGFR, it disrupts downstream signaling pathways critical for cell proliferation and survival. This inhibition is crucial in cancer therapy, as aberrant EGFR signaling is often implicated in various malignancies.

Anticancer Properties

Numerous studies have demonstrated the anticancer efficacy of this compound:

- In vitro Studies : Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has shown significant efficacy in colorectal cancer cells (HCT116, HT29, SW620), with IC values indicating strong inhibition of cell growth. In one study, the compound was found to mediate intrinsic apoptosis in colon cancer cells through the activation of caspases .

- Mechanistic Insights : The compound induces apoptosis by upregulating cleaved caspase-3 and caspase-7 levels, indicating that it activates the intrinsic apoptotic pathway. Additionally, it enhances the expression of cleaved PARP, further supporting its role in promoting apoptosis .

Comparative Efficacy

A comparative analysis of related compounds reveals that this compound demonstrates superior activity against EGFR compared to other quinazoline derivatives. For example:

| Compound | IC (nM) | Target |

|---|---|---|

| This compound | 2.21 | EGFR |

| Lapatinib | 27.06 | EGFR |

| Gefitinib | 20.72 | EGFR |

This table illustrates that this compound has a significantly lower IC, indicating higher potency as an EGFR inhibitor compared to established drugs like lapatinib and gefitinib .

Preclinical Models

In preclinical models involving rat cerebral ischemia, derivatives related to this compound have been evaluated for cerebroprotective properties. Results showed that certain derivatives exhibited neuroprotective effects comparable to standard treatments .

Clinical Implications

The implications of these findings suggest that compounds like this compound could serve as promising candidates for further development in cancer therapeutics, particularly in cases resistant to conventional treatments.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with 3-fluoroaniline. A representative protocol (adapted from ) includes:

- Reacting 4-chloro-6,7-dimethoxyquinazoline (0.97 mmol) with 3-fluoroaniline (1.18 mmol) in isopropanol, using DIPEA (9.79 mmol) as a base, at 90°C for 2 hours.

- Purification via combi-flash column chromatography (0–15% EtOAc/heptane) yields the product. Key challenges include minimizing byproducts from competing reactions; TLC monitoring is critical.

- Characterization requires NMR, , and LCMS to confirm purity (>95%) and structural integrity .

Basic: What in vitro assays are recommended to evaluate EGFR inhibitory activity of this compound?

Methodological Answer:

- ATP-competitive binding assays : Use recombinant EGFR kinase domain with ATP analogs (e.g., -ATP) to measure inhibition kinetics (IC).

- Cell-based assays : Treat EGFR-overexpressing cancer cells (e.g., glioblastoma or colorectal lines) and assess phosphorylation status via Western blot (phospho-EGFR Tyr1068).

- Dose-response curves : Test concentrations ranging from 0.1–30 µM, with AG1478 (chloro analog, ) as a positive control. Statistical analysis via GraphPad Pro 6.0 (ANOVA, Student’s t-test; p<0.05) ensures reproducibility .

Advanced: How does the 3-fluorophenyl substitution impact EGFR binding affinity compared to other halogenated analogs?

Methodological Answer:

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of TKI-F (3-fluoro) with TKI-Cl (AG1478) and TKI-Br (PD153035). Key metrics: binding energy (∆G), hydrogen bonding, and hydrophobic interactions in the ATP pocket ( ).

- Experimental validation : Measure IC in parallel with analogs. For example, AG1478 (TKI-Cl) shows IC ~20 nM in EGFRvIII glioma cells ( ), while TKI-F may exhibit altered selectivity due to fluorine’s electronegativity and steric effects.

- Structural analysis : Use X-ray crystallography or cryo-EM to resolve EGFR-ligand complexes, highlighting halogen bonding differences .

Advanced: What mechanistic pathways underlie the anticancer effects of this compound in colorectal cancer models?

Methodological Answer:

- Apoptosis assays : Treat SW620 or HCT116 cells (10–30 µM) and measure caspase-9/-3 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC). Include Z-VAD-FMK (pan-caspase inhibitor) as a control ( ).

- Cell cycle analysis : Use propidium iodide staining and flow cytometry to detect G2/M arrest (e.g., DW-8 induced G2 arrest at 30 µM; ).

- ROS detection : Employ DCFH-DA fluorescence to quantify ROS levels. Pre-treatment with NAC (ROS scavenger) can confirm ROS-mediated apoptosis .

Advanced: How can computational spectroscopy guide the design of derivatives with enhanced EGFR inhibition?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. For TKI-F, fluorine’s electron-withdrawing effect may reduce electron density in the quinazoline core, affecting ATP-pocket interactions.

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes over 100 ns to assess conformational stability. Compare RMSD values of TKI-F vs. TKI-Cl to identify structural motifs critical for sustained binding.

- QSAR Modeling : Corrogate halogen substitution (Cl, Br, F) with bioactivity data (e.g., IC) to derive predictive models for derivative optimization .

Advanced: How does the selectivity index of this compound compare to other 4-anilinoquinazoline analogs in non-cancerous vs. cancerous cells?

Methodological Answer:

- Selectivity Index (SI) : Calculate SI as . For example, DW-8 (a chloro-fluoro analog) showed SI >2 in CRL1459 vs. SW620 cells ( ).

- Toxicity profiling : Use MTT assays on primary human fibroblasts or organoids to assess off-target effects. Compare with EGFR-specific inhibitors (e.g., gefitinib) to contextualize safety.

- Kinase panel screening : Test against 50+ kinases (e.g., KINOMEscan) to identify off-target kinase inhibition, which may influence SI .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.